molecular formula C74H96N14O15S2 B12416505 (4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-22-((1H-indol-3-yl)methyl)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis((R)-1-hydroxyethyl)-7-(hydroxymethyl)-19-(4-((isopropylamino)methyl)benzyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontane-4-carboxylic acid

(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-22-((1H-indol-3-yl)methyl)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis((R)-1-hydroxyethyl)-7-(hydroxymethyl)-19-(4-((isopropylamino)methyl)benzyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontane-4-carboxylic acid

Cat. No.: B12416505
M. Wt: 1485.8 g/mol
InChI Key: SYHQUPOPQRNSKD-SKMHOITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CH 275 involves the formation of a cyclic peptide structure. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide chain is then cyclized to form the desired cyclic structure. The reaction conditions often include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of CH 275 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the compound’s high purity and quality .

Chemical Reactions Analysis

Types of Reactions

CH 275 primarily undergoes binding interactions with its target receptor, somatostatin receptor 1. It does not typically participate in traditional chemical reactions like oxidation, reduction, or substitution due to its peptide nature .

Common Reagents and Conditions

The synthesis of CH 275 involves reagents such as protected amino acids, coupling agents like HBTU, and bases like DIPEA. The cyclization step may require specific conditions to ensure the formation of the cyclic structure without side reactions .

Major Products Formed

The major product formed from the synthesis of CH 275 is the cyclic peptide itself. Any side products or impurities are typically removed during the purification process using HPLC .

Mechanism of Action

CH 275 exerts its effects by binding to somatostatin receptor 1 with high affinity. This binding activates the receptor, leading to downstream signaling pathways that modulate various biological processes. In Alzheimer’s disease research, CH 275 has been shown to increase the expression of neprilysin, an enzyme that degrades amyloid-beta plaques, thereby reducing plaque load in the brain .

Comparison with Similar Compounds

Similar Compounds

    Octreotide: Another somatostatin analog used clinically to treat acromegaly and certain types of tumors.

    Lanreotide: Similar to octreotide, used for similar clinical applications.

    Pasireotide: A newer somatostatin analog with a broader receptor binding profile.

Uniqueness of CH 275

CH 275 is unique due to its high selectivity for somatostatin receptor 1, making it a valuable tool for studying this specific receptor’s role in various biological processes. Its potential application in Alzheimer’s disease research further distinguishes it from other somatostatin analogs .

Properties

Molecular Formula

C74H96N14O15S2

Molecular Weight

1485.8 g/mol

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C74H96N14O15S2/c1-42(2)77-37-49-29-27-48(28-30-49)35-57-69(97)87-62(43(3)90)72(100)84-58(34-47-22-12-7-13-23-47)70(98)88-63(44(4)91)73(101)85-60(39-89)71(99)86-61(74(102)103)41-105-104-40-52(76)64(92)79-54(26-16-17-31-75)65(93)80-55(32-45-18-8-5-9-19-45)66(94)81-56(33-46-20-10-6-11-21-46)67(95)83-59(68(96)82-57)36-50-38-78-53-25-15-14-24-51(50)53/h5-15,18-25,27-30,38,42-44,52,54-63,77-78,89-91H,16-17,26,31-37,39-41,75-76H2,1-4H3,(H,79,92)(H,80,93)(H,81,94)(H,82,96)(H,83,95)(H,84,100)(H,85,101)(H,86,99)(H,87,97)(H,88,98)(H,102,103)/t43-,44-,52+,54+,55+,56+,57+,58+,59-,60+,61+,62+,63+/m1/s1

InChI Key

SYHQUPOPQRNSKD-SKMHOITNSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

Origin of Product

United States

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